N'-[(2,6-difluorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide
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Description
N'-[(2,6-difluorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a useful research compound. Its molecular formula is C20H16F2N4O2S and its molecular weight is 414.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities, including various pyrazole, pyridine, and pyrimidine derivatives, have been synthesized and characterized, revealing their potential for further chemical and pharmaceutical development. The detailed synthesis procedures often involve multistep reactions with specific yields, highlighting the complexity and precision required in organic synthesis research. For instance, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a potential PET agent indicates the interest in developing diagnostic tools for cancer imaging (Wang et al., 2013).
Antipathogenic and Antifungal Activities
Several studies have explored the antipathogenic and antifungal activities of compounds featuring difluorophenyl and pyrazole moieties. These compounds have been tested against various bacterial and fungal strains, showing significant potential as novel antimicrobial agents. The structure-activity relationships (SAR) and molecular modeling studies further aid in understanding the mechanisms behind their bioactivities and in designing more potent derivatives (Limban et al., 2011).
Spectroscopic and Luminescent Properties
The spectral and luminescent properties of related compounds, such as 2-(2,6-Difluorophenyl)-5-phenyl-[2-acetyl(benzoyl)oxyphenyl]-1,3,4-oxadiazoles, have been investigated to understand their potential applications in material science, including as components in optoelectronic devices. These studies often involve detailed spectral analysis to determine the electronic structure and photo-physical behavior of the compounds under various conditions (Mikhailov et al., 2018).
Antitubercular and Antibacterial Activities
Research into the antitubercular and antibacterial efficacy of novel compounds, including those with pyrazole and difluorophenyl groups, underscores the ongoing search for new therapeutic agents against resistant microbial strains. The in vitro and in silico docking studies provide insights into their potential mechanisms of action and interactions with bacterial enzymes or proteins, guiding the development of targeted therapies (Bodige et al., 2020).
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O2S/c21-15-7-4-8-16(22)13(15)9-23-19(27)20(28)24-18-14-10-29-11-17(14)25-26(18)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNDFPDXITUXFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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